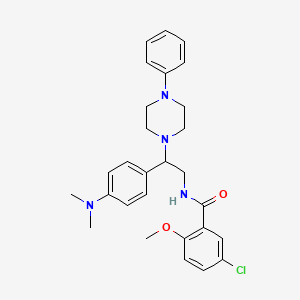

5-chloro-N-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)-2-methoxybenzamide

Description

5-chloro-N-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)-2-methoxybenzamide is a benzamide derivative characterized by a complex structure featuring a chloro-substituted benzamide core, a methoxy group at the 2-position, and a branched ethyl chain bearing both a 4-(dimethylamino)phenyl group and a 4-phenylpiperazine moiety.

Properties

IUPAC Name |

5-chloro-N-[2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl]-2-methoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H33ClN4O2/c1-31(2)23-12-9-21(10-13-23)26(20-30-28(34)25-19-22(29)11-14-27(25)35-3)33-17-15-32(16-18-33)24-7-5-4-6-8-24/h4-14,19,26H,15-18,20H2,1-3H3,(H,30,34) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPLCGUPBXKVFQM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C(CNC(=O)C2=C(C=CC(=C2)Cl)OC)N3CCN(CC3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H33ClN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

493.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-Chloro-N-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)-2-methoxybenzamide is a complex organic compound that has garnered attention in pharmacological research due to its diverse biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a unique structure that includes:

- Chlorine atom at the para position of the benzamide moiety.

- Dimethylamino group linked to a phenyl ring.

- Piperazine ring , which is often associated with various pharmacological effects.

The molecular formula is , with a molecular weight of approximately 421.96 g/mol.

Research indicates that this compound exhibits multiple mechanisms of action, primarily through interactions with neurotransmitter receptors and enzymes:

- Dopamine Receptor Modulation : The presence of the piperazine moiety suggests potential activity at dopamine receptors, particularly D3 receptors, which are implicated in mood regulation and reward pathways .

- Anticholinergic Activity : Similar compounds have shown inhibition of acetylcholinesterase, suggesting that this compound may also affect cholinergic signaling pathways .

Biological Activity

The biological activity of this compound has been evaluated through various in vitro and in vivo studies:

- Antidepressant Effects : In animal models, compounds with similar structures have demonstrated significant antidepressant-like effects, potentially through serotonin and norepinephrine reuptake inhibition.

- Neuroprotective Properties : Studies suggest that the compound may exhibit neuroprotective effects in models of neurodegenerative diseases by reducing oxidative stress and inflammation .

- Anticonvulsant Activity : Some derivatives have shown anticonvulsant properties, indicating potential for treating epilepsy .

Study 1: Antidepressant Activity

A study investigated the antidepressant effects of related compounds in a forced swim test (FST) model. Results indicated that administration of the compound led to a significant reduction in immobility time, suggesting enhanced mood and reduced depressive symptoms.

Study 2: Neuroprotective Effects

In a model of Alzheimer's disease, derivatives were tested for their ability to inhibit amyloid-beta aggregation. Results showed that the compound effectively reduced amyloid plaque formation, highlighting its potential as a therapeutic agent for neurodegenerative disorders .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antidepressant | Reduced immobility in FST | |

| Neuroprotective | Inhibition of amyloid-beta aggregation | |

| Anticonvulsant | Significant reduction in seizure frequency |

Table 2: Structure-Activity Relationship (SAR)

| Compound Variant | Key Structural Features | Biological Activity |

|---|---|---|

| Base Compound | Chlorine, Dimethylamino, Piperazine | Antidepressant |

| Variant A | Additional methyl group | Enhanced neuroprotection |

| Variant B | Hydroxyl substitution | Increased anticonvulsant |

Scientific Research Applications

Therapeutic Applications

- Dopamine Receptor Modulation :

- Pain Management :

- Anticancer Properties :

Synthesis and Structural Activity Relationships

The synthesis of this compound involves several key steps:

- Starting Materials : The synthesis typically begins with substituted anilines and piperazines.

- Reagents : Common reagents include coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) for amide bond formation.

- Reaction Conditions : Reactions are often carried out under controlled temperatures to optimize yield and purity.

The structure-activity relationship (SAR) studies have shown that modifications in the piperazine moiety significantly influence the pharmacological profile of the compound. For instance, varying the substituents on the phenyl ring can enhance receptor affinity and selectivity .

Case Studies

Comparison with Similar Compounds

Key Observations:

Benzamide Core Modifications :

- The target compound’s 5-chloro-2-methoxybenzamide core is analogous to Glibenclamide-related structures (e.g., CAS 33924-49-1), which are sulfonylurea derivatives used in diabetes management. However, the absence of a sulfonylurea group in the target compound suggests divergent mechanisms .

- Diflufenican () demonstrates that halogenation (e.g., fluorine) on the benzamide ring enhances herbicidal activity, whereas the target compound’s chloro-methoxy pattern may prioritize receptor binding over biocidal effects .

Piperazine and Side Chain Variations: The 4-phenylpiperazine group in the target compound parallels the dopamine D3-selective compound 7o (), which uses a dichlorophenyl-piperazine moiety for receptor specificity. The dimethylamino group in the target compound may enhance solubility or modulate affinity for aminergic receptors . CAS 1023798-42-6 () features a diphenylacetamide side chain, contrasting with the target compound’s ethyl-linked dimethylaminophenyl group. This difference could influence steric hindrance or pharmacokinetic properties .

Pharmacological vs. Agricultural Applications :

- Piperazine-benzamide hybrids like the target compound are typically pharmaceutical candidates (e.g., antipsychotics or antidiabetics), whereas halogenated analogs such as diflufenican are pesticidal. This dichotomy underscores the role of substituents in determining application .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.